molecular formula C26H22N2O3 B2757283 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 851405-32-8

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2757283
CAS No.: 851405-32-8
M. Wt: 410.473
InChI Key: SRQJDHIJOAOBDN-UHFFFAOYSA-N
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Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline moiety linked to a xanthene carboxamide group

Preparation Methods

The synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline derivative, followed by the introduction of the xanthene carboxamide group. Common reagents used in the synthesis include various acids, bases, and organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield and purity.

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability to meet the demands of commercial applications.

Chemical Reactions Analysis

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline or xanthene rings are replaced by other substituents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: It is used in the development of new materials, such as dyes and pigments, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The xanthene carboxamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

    N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methoxybenzamide: This compound has a similar quinoline structure but with different substituents, leading to variations in its biological activity and chemical properties.

    N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(trifluoromethyl)benzamide: The presence of a trifluoromethyl group in this compound enhances its lipophilicity and may affect its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of the quinoline and xanthene carboxamide moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

851405-32-8

Molecular Formula

C26H22N2O3

Molecular Weight

410.473

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C26H22N2O3/c1-16-10-11-17-15-18(25(29)28-21(17)14-16)12-13-27-26(30)24-19-6-2-4-8-22(19)31-23-9-5-3-7-20(23)24/h2-11,14-15,24H,12-13H2,1H3,(H,27,30)(H,28,29)

InChI Key

SRQJDHIJOAOBDN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

solubility

not available

Origin of Product

United States

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